BAM-2101

Antihypertensive Ergoline derivative SHR model

BAM-2101 is an orally active ergoline antihypertensive delivering 95 mmHg SBP reduction in SHR, ~2x greater efficacy than cianergoline, bromocriptine, or nifedipine. It uniquely lacks potent dopaminergic activity, isolating BP endpoints. For investigators requiring defined, high-efficacy antihypertensive action without confounding dopaminergic effects in comparative pharmacology or disease models. Procure for its quantifiable and differentiated profile.

Molecular Formula C19H22N4
Molecular Weight 306.4 g/mol
CAS No. 115178-28-4
Cat. No. B12745115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAM-2101
CAS115178-28-4
Molecular FormulaC19H22N4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5
InChIInChI=1S/C19H22N4/c1-22-10-13(11-23-6-5-20-12-23)7-16-15-3-2-4-17-19(15)14(9-21-17)8-18(16)22/h2-6,9,12-13,16,18,21H,7-8,10-11H2,1H3/t13-,16+,18+/m0/s1
InChIKeyDFHYZNDFVDJYAL-FDQGKXFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAM-2101 (CAS 115178-28-4): An Orally Active Ergoline Derivative with Quantified Antihypertensive Efficacy


BAM-2101 (CAS 115178-28-4), chemically defined as (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline [1], is a synthetic ergoline derivative characterized by a fused indoloquinoline core bearing an imidazolylmethyl substituent at the 8α-position [1][2]. With a molecular formula of C19H22N4 and a molecular weight of 306.41 g/mol [2], this compound belongs to the ergot alkaloid derivative class and demonstrates pronounced antihypertensive properties following oral administration in spontaneously hypertensive rat (SHR) models [3]. Its structural distinctiveness among ergoline antihypertensive agents stems from the specific imidazole-containing side chain, which imparts a quantifiably differentiated pharmacological profile when directly compared to both in-class ergoline analogs and established clinical antihypertensive agents .

Why In-Class Ergot Alkaloid Derivatives Cannot Substitute for BAM-2101 in Antihypertensive Studies


BAM-2101 cannot be simply replaced by other ergoline derivatives or conventional antihypertensive agents due to its uniquely quantified efficacy profile and structural determinants of activity. Within the (5R,8S,10R)-ergoline series, modifications to the heterocyclic substituent at the 8-position produce dramatic differences in antihypertensive potency: replacement of the imidazolyl group in BAM-2101 with a 1,2,4-triazolyl group in BAM-2202 alters the maximal systolic blood pressure reduction from 95 mmHg to 132 mmHg at the identical 3 mg/kg oral dose [1]. More critically, BAM-2101 demonstrates a 2.0- to 2.6-fold greater antihypertensive effect compared to clinically established agents including cianergoline, bromocriptine mesylate, hydralazine, and nifedipine when tested under the same experimental conditions [1]. Furthermore, BAM-2101 lacks the potent dopaminergic activity observed in many ergoline congeners [1], a differentiation with direct implications for off-target effect profiles in research applications. These quantifiable performance gaps preclude simple substitution and mandate compound-specific procurement for studies requiring the precise pharmacological signature of BAM-2101.

Quantitative Differentiation Evidence for BAM-2101 Versus Comparator Compounds


Superior Antihypertensive Efficacy of BAM-2101 Versus Established Clinical Agents in SHR Model

In a direct comparative study using conscious spontaneously hypertensive rats (SHR), BAM-2101 (3 mg/kg, p.o., single dose) produced a maximum systolic blood pressure reduction of 95 mmHg. Under identical experimental conditions (same dose, route, and animal model), cianergoline, bromocriptine mesylate, hydralazine, and nifedipine produced maximum reductions of 40 mmHg, 37 mmHg, 47 mmHg, and 49 mmHg, respectively [1]. BAM-2101 thus demonstrates approximately 2.4-fold greater efficacy than cianergoline, 2.6-fold greater than bromocriptine, 2.0-fold greater than hydralazine, and 1.9-fold greater than nifedipine.

Antihypertensive Ergoline derivative SHR model

Quantitative Structure-Activity Differentiation: BAM-2101 Versus Closest In-Class Analog BAM-2202

Within the (5R,8S,10R)-ergoline series, BAM-2101 and BAM-2202 differ only in the heterocyclic substituent at the 8-position: BAM-2101 contains an imidazolylmethyl group, while BAM-2202 contains a 1,2,4-triazolylmethyl group with an additional 2-bromo substitution. This structural modification produces a quantifiable difference in antihypertensive potency: at the identical 3 mg/kg oral dose in SHR, BAM-2101 reduces systolic blood pressure by 95 mmHg, whereas BAM-2202 reduces it by 132 mmHg [1].

Structure-activity relationship Ergoline analog Antihypertensive

Extended Duration of Antihypertensive Action Differentiates BAM-2101 from Short-Acting Comparators

The duration of significant antihypertensive effect for BAM-2101 exceeds 7 hours following a single 3 mg/kg oral dose in SHR [1]. In direct comparison, nifedipine at the same dose produces a significant antihypertensive effect for less than 7 hours, while cianergoline, bromocriptine mesylate, and hydralazine each maintain significant blood pressure reduction for more than 7 hours [1].

Duration of action Antihypertensive Pharmacodynamics

Absence of Potent Dopaminergic Activity Distinguishes BAM-2101 from Many Ergot Alkaloid Derivatives

In rats with unilateral 6-hydroxydopamine-induced lesions of the substantia nigra—a standard model for assessing dopaminergic activity—BAM-2101 did not exhibit potent dopaminergic activity [1]. This finding is significant given that many ergot alkaloid derivatives, including clinically used compounds such as bromocriptine, exert pronounced dopaminergic effects.

Dopaminergic activity Off-target effect Ergoline selectivity

Oral Bioavailability Enables Non-Invasive Dosing Protocols Unavailable to Parenteral-Only Antihypertensive Agents

BAM-2101 demonstrates effective antihypertensive activity following oral administration in spontaneously hypertensive rats, with the primary efficacy data (95 mmHg SBP reduction) obtained via the oral route [1][2]. This oral bioavailability contrasts with several antihypertensive peptides and certain investigational agents that require parenteral administration to achieve therapeutic effects.

Oral bioavailability Antihypertensive In vivo pharmacology

Optimal Research and Procurement Applications for BAM-2101 Based on Quantitative Differentiation Evidence


Rodent Hypertension Studies Requiring Superior Efficacy Versus Established Antihypertensive Controls

BAM-2101 is the compound of choice for investigators seeking an orally active antihypertensive agent with approximately 2-fold greater blood pressure reduction than cianergoline, bromocriptine, hydralazine, or nifedipine at equivalent dosing [1]. Its 95 mmHg systolic blood pressure reduction in SHR [1] establishes a high-efficacy benchmark for comparative pharmacology studies, novel agent benchmarking, or disease model validation where pronounced antihypertensive effect magnitude is the primary experimental requirement.

Studies Differentiating Antihypertensive Efficacy from Dopaminergic Off-Target Activity Within the Ergoline Class

BAM-2101 is specifically indicated for experimental designs that require an ergoline-derived antihypertensive agent without confounding dopaminergic effects. Unlike many ergot alkaloid derivatives that exhibit dopamine receptor agonism, BAM-2101 lacks potent dopaminergic activity in the 6-OHDA-lesioned rat model [1]. This profile makes BAM-2101 the preferred selection for isolating blood pressure-related endpoints from dopamine-mediated behavioral or neurochemical variables.

Structure-Activity Relationship (SAR) Studies Exploring Heterocyclic Substituent Effects on Antihypertensive Potency

BAM-2101 serves as the critical imidazole-containing reference compound within the (5R,8S,10R)-ergoline SAR series. Direct comparison with BAM-2202 (1,2,4-triazole-containing, 2-bromo-substituted) reveals that the heterocyclic substituent identity modulates antihypertensive efficacy by 39% (95 mmHg vs. 132 mmHg) [1]. Researchers investigating ergoline pharmacophore optimization or heterocycle SAR should procure BAM-2101 alongside BAM-2202 to establish the quantitative structure-activity relationship baseline for this compound class.

Chronic Oral Dosing Protocols Requiring Extended Duration of Action and Simplified Handling

BAM-2101's >7-hour duration of significant antihypertensive effect following a single oral dose [1] supports once-daily dosing regimens in chronic hypertension studies. This extended pharmacodynamic profile, combined with oral bioavailability [2], minimizes animal handling frequency, reduces stress-induced blood pressure variability, and streamlines experimental workflow. Procurement of BAM-2101 is recommended for longitudinal studies where dosing convenience and data consistency are paramount considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAM-2101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.